molecular formula C9H7ClO2 B2814608 2-(4-chlorophenyl)prop-2-enoic Acid CAS No. 51747-43-4

2-(4-chlorophenyl)prop-2-enoic Acid

Cat. No.: B2814608
CAS No.: 51747-43-4
M. Wt: 182.6
InChI Key: IAXZBSWYBYZRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)prop-2-enoic Acid is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXZBSWYBYZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51747-43-4
Record name 2-(4-chlorophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of α,β Unsaturated Carboxylic Acids in Contemporary Organic Chemistry Research

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This structural motif is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of more complex molecules. chemistryviews.org Their importance is underscored by their prevalence in numerous biologically active natural products and pharmaceutical agents. chemistryviews.org

The reactivity of α,β-unsaturated carboxylic acids is a key area of academic inquiry. The conjugated system allows for nucleophilic attack at both the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous addition. wikipedia.org This dual electrophilicity enables a rich and diverse range of chemical transformations. openstax.org

Modern synthetic methodologies are continuously being developed to access these valuable compounds with greater efficiency and stereoselectivity. Traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions, while effective, often generate stoichiometric byproducts that can complicate large-scale synthesis. chemistryviews.org Consequently, a significant focus of contemporary research is the development of catalytic, atom-economical processes. For instance, copper-catalyzed carboxylation of alkynes with carbon dioxide has emerged as a promising, environmentally conscious approach. chemistryviews.org Furthermore, innovative one-pot sequences, such as hydroformylation followed by a decarboxylative Knoevenagel condensation, are being explored to streamline their synthesis. researchgate.net

The inherent reactivity of the carbon-carbon double bond also makes these compounds susceptible to polymerization, a property that is harnessed on an industrial scale for the production of polyacrylate plastics. wikipedia.org Additionally, the reduction of the double bond, often achieved with high stereoselectivity using biocatalysts like ene-reductases, is a critical step in the synthesis of valuable chiral molecules. researchgate.netnih.gov

Overview of Research Trajectories for 2 4 Chlorophenyl Prop 2 Enoic Acid and Its Structural Analogs

Direct Synthetic Pathways to this compound

A direct and efficient method for the synthesis of (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid, a structurally related compound, involves a Perkin-like reaction. nih.gov In this approach, phenylacetic acid is reacted with p-chlorobenzaldehyde in the presence of anhydrous potassium carbonate and acetic anhydride (B1165640). The reaction mixture is heated, followed by the addition of water and hydrochloric acid to precipitate the product. nih.gov This method provides a straightforward route to the desired α,β-unsaturated carboxylic acid.

ReactantsReagentsConditionsProduct
Phenylacetic acid, p-ChlorobenzaldehydeAnhydrous K2CO3, Acetic anhydride353–373 K, 24 h(E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

Exploration of Indirect Synthesis through Advanced Organic Transformations

Indirect synthetic routes to this compound and its analogs often employ powerful carbon-carbon bond-forming reactions and strategic halogenation techniques. These methods offer greater flexibility in accessing a wider range of substituted derivatives.

Carbon-Carbon Bond Forming Reactions in the Synthesis of Arylprop-2-enoic Acids

The construction of the propenoic acid backbone attached to an aryl group is a critical step in the synthesis of these compounds. Several classic and modern organic reactions are well-suited for this purpose.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its derivatives, in the presence of a basic catalyst. wikipedia.orgasianpubs.org For the synthesis of arylprop-2-enoic acids, a substituted benzaldehyde (B42025) is typically condensed with malonic acid, often followed by decarboxylation to yield the desired product. scirp.orgscirp.org The Doebner modification, which utilizes pyridine (B92270) as a solvent, is particularly effective for reactions involving malonic acid, leading to condensation and subsequent decarboxylation. wikipedia.org The use of Brønsted-acidic ionic liquids as catalysts has also been reported to be an efficient and environmentally friendly approach for this transformation. asianpubs.org

AldehydeActive Methylene CompoundCatalyst/SolventKey Feature
Benzaldehyde derivativesMalonic acidPiperidine/PyridineCondensation followed by decarboxylation. wikipedia.orgscirp.org
Aromatic aldehydesMalononitrile (B47326)Brønsted-acidic ionic liquids/WaterGreen and reusable catalytic system. asianpubs.org

The Wittig reaction provides a versatile and reliable method for the formation of carbon-carbon double bonds. masterorganicchemistry.com In the context of arylprop-2-enoic acid synthesis, this reaction typically involves the treatment of a substituted benzaldehyde with a stabilized phosphorane, such as (alkoxycarbonylmethylidene)triphenylphosphorane. scirp.orgresearchgate.net The resulting α,β-unsaturated ester can then be hydrolyzed to the corresponding carboxylic acid. scirp.org One-pot procedures combining the Wittig olefination and subsequent hydrolysis in aqueous sodium hydroxide (B78521) have been developed, offering a facile route to cinnamic acids and their derivatives. scirp.orgresearchgate.net

The general synthesis of the required phosphonium (B103445) ylide involves the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com

Carbonyl CompoundWittig ReagentConditionsProduct
Benzaldehydes(Alkoxycarbonylmethylidene)triphenylphosphoranesAqueous NaOH, heat3-Arylprop-2-enoic acids. scirp.orgresearchgate.net

The Michael addition, or conjugate addition, is a powerful tool for the formation of carbon-carbon or carbon-heteroatom bonds. researchgate.netbeilstein-journals.org In the synthesis of functionalized prop-2-enoic acid derivatives, β-aroylprop-2-enoic acids can act as Michael acceptors. researchgate.net For instance, the reaction of 3-(p-bromobenzoyl) prop-2-enoic acid with various nucleophiles, such as benzimidazole (B57391) or phenylene diamine, leads to the formation of aza-Michael adducts. researchgate.net Similarly, the addition of carbon nucleophiles like malononitrile to β-aroyl acrylic acids can be used to construct more complex molecular frameworks. sapub.org These reactions are often catalyzed by a base and can be highly regioselective. researchgate.net

Michael AcceptorNucleophileCatalyst/ConditionsProduct Type
3-(p-Bromobenzoyl) prop-2-enoic acid1,2-Diaminobenzene-Aza-Michael adduct. researchgate.net
3-(p-Bromobenzoyl) prop-2-enoic acidMalononitrileAmmonium acetate/ButanolPyridine derivative via Michael addition and cyclization. sapub.org
(E)-3-substituted-2-enoic acidAminesThiourea organocatalystsAsymmetric aza-Michael adducts. beilstein-journals.org

Halogenation and Substituent Introduction Methods on Aromatic Systems

The introduction of a chlorine atom onto the phenyl ring is a key step in the synthesis of this compound if starting from an unsubstituted aromatic precursor. Electrophilic aromatic substitution is the most common method for this transformation. ucalgary.ca

Aromatic halogenation typically involves the reaction of the aromatic compound with a halogen (e.g., Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). ucalgary.ca The Lewis acid polarizes the halogen molecule, making it a more potent electrophile. The aromatic ring then attacks the electrophilic halogen, leading to the substitution of a hydrogen atom with the halogen. ucalgary.ca The position of halogenation (ortho, meta, or para) is directed by the substituents already present on the aromatic ring. wou.edu

Alternatively, decarboxylative halogenation offers a route to aryl halides from aromatic carboxylic acids. acs.orgnih.gov This method involves the cleavage of a carbon-carbon bond and can provide regioisomers that are not easily accessible through direct halogenation. acs.org

SubstrateReagentCatalystReaction Type
Benzene (B151609)Cl₂FeCl₃Electrophilic Aromatic Substitution. ucalgary.ca
Aromatic Carboxylic AcidHalogen SourceVariousDecarboxylative Halogenation. acs.orgnih.gov

Methodological Innovations and Catalyst Development in the Synthesis of this compound Analogs

Recent advancements in synthetic organic chemistry have led to the emergence of sophisticated and efficient methods for the preparation of this compound and its derivatives. These innovations often center on the development of novel catalytic systems that offer improved yields, selectivity, and broader substrate scope. Key areas of progress include biocatalysis and transition-metal-catalyzed cross-coupling reactions.

Biocatalytic Approaches: A Green Alternative

A notable innovation in the synthesis of α,β-unsaturated acids is the application of biocatalysis. The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

One such example is the use of the promiscuous aldolase, NahE. Research has demonstrated that NahE can effectively catalyze the synthesis of (2E)-3-(4-Chlorophenyl)prop-2-enoic acid. In a study showcasing the versatility of this enzyme, the reaction yielded the desired product in a high isolated yield of 87%. thieme-connect.com This biocatalytic approach represents a significant step towards more sustainable chemical manufacturing.

The synthesis of a variety of α,β-unsaturated 2-keto acid derivatives using NahE highlights the potential of this enzyme for creating a library of structurally related compounds. The enzyme's tolerance for a range of substituted benzaldehydes allows for the generation of diverse analogs.

Transition-Metal Catalysis: Heck and Related Reactions

Transition-metal catalysis, particularly palladium- and rhodium-catalyzed reactions, remains a cornerstone for the formation of carbon-carbon bonds in the synthesis of 2-arylprop-2-enoic acid analogs. The Heck reaction and its variations are particularly powerful for the arylation of alkenes.

Palladium-Catalyzed Heck Reactions: The palladium-catalyzed Heck reaction is a versatile tool for coupling aryl halides with alkenes. Innovations in this area have focused on developing more active and stable catalyst systems, as well as controlling the regioselectivity and stereoselectivity of the reaction. For instance, the development of a palladium-catalyzed anti-Michael reductive Heck reaction of α,β-unsaturated esters with organobromides has provided a new platform for creating α-arylated carbonyl compounds. acs.orgresearchgate.net While not directly synthesizing the acid, this method provides a pathway to the corresponding esters, which can be subsequently hydrolyzed.

Recent progress has also been made in asymmetric intermolecular Heck reactions, enabling the enantioselective synthesis of related compounds. sioc-journal.cn The use of chiral ligands, such as phosphoramidites and pyridine oxazolines, in conjunction with palladium catalysts has allowed for the synthesis of chiral building blocks with high enantioselectivity. sioc-journal.cn

Rhodium-Catalyzed Reactions: Rhodium-based catalyst systems have also been systematically investigated for their effectiveness in the reaction of aryl boronic acids with α,β-unsaturated carbonyl compounds. rsc.org Research has shown that by carefully tuning the phosphine (B1218219) ligand, the ratio of reactants, and the pH of the reaction medium, high selectivity for either Heck-type coupling or conjugate addition can be achieved. rsc.org This level of control is crucial for the selective synthesis of specific isomers of 2-arylprop-2-enoic acid analogs.

The following table summarizes the performance of different catalytic systems in the synthesis of related α,β-unsaturated compounds.

Catalyst SystemReactantsProduct TypeKey Innovation/Advantage
NahE (Aldolase)4-Chlorobenzaldehyde (B46862), Pyruvate(2E)-3-(4-Chlorophenyl)prop-2-enoic acidBiocatalytic, high yield (87%), environmentally friendly thieme-connect.com
Palladium complexesAryl bromides, α,β-Unsaturated estersα-Arylated estersanti-Michael reductive Heck reaction for novel substitution patterns acs.orgresearchgate.net
Chiral Pd(II) complexesArylboronic acids, α,β-Unsaturated carbonylsChiral β-aryl carbonylsAsymmetric synthesis with high enantioselectivity sioc-journal.cn
Rhodium-phosphine complexesArylboronic acids, α,β-Unsaturated carbonylsHeck-type products or conjugate addition productsHigh selectivity control by tuning reaction conditions and ligands rsc.org

Other Innovative Synthetic Methods

Beyond traditional cross-coupling and biocatalysis, other innovative methods have been developed. A one-pot Wittig reaction of benzaldehydes with alkoxycarbonyl methylidenetriphenylphosphoranes in an aqueous sodium hydroxide solution provides a direct route to 3-arylprop-2-enoic acids. scirp.orgscirp.org This method is advantageous due to its operational simplicity and the use of an aqueous medium, which aligns with the principles of green chemistry.

Investigating the Chemical Reactivity and Transformation Mechanisms of 2 4 Chlorophenyl Prop 2 Enoic Acid

Electrophilic Reactivity of the Aromatic Moiety

The substituted benzene (B151609) ring in 2-(4-chlorophenyl)prop-2-enoic acid is a site of potential electrophilic attack. The outcome of such reactions is governed by the electronic effects of the existing substituents: the chlorine atom and the prop-2-enoic acid group.

Electrophilic Aromatic Substitution Pathways

The chlorine atom, being a halogen, exhibits a dual electronic effect. It is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate in electrophilic aromatic substitution. However, due to its high electronegativity, it is also a deactivating group, withdrawing electron density from the ring inductively and thus slowing down the rate of reaction compared to benzene.

The prop-2-enoic acid substituent is a deactivating group, withdrawing electron density from the aromatic ring via both inductive and resonance effects. This deactivation makes electrophilic aromatic substitution more challenging. The electron-withdrawing nature of this group directs incoming electrophiles to the meta position relative to its point of attachment.

Considering the combined effects of the para-chloro and the prop-2-enoic acid substituents, electrophilic aromatic substitution on this compound is expected to be sluggish. The directing effects of the two groups are opposed. The chlorine directs to the positions ortho to it (and meta to the acrylic acid), while the acrylic acid group directs to the positions meta to it (and ortho to the chlorine). Therefore, the substitution pattern will be a result of the competing directing influences, with the positions ortho to the chlorine being the most likely sites for electrophilic attack.

Substituent Electronic Effect Directing Influence
-ClInductively withdrawing, Resonance donatingOrtho, Para-directing (deactivating)
-C(COOH)=CH₂Inductively and Resonance withdrawingMeta-directing (deactivating)

Nucleophilic Additions to the α,β-Unsaturated Carboxylic Acid System

The carbon-carbon double bond in the prop-2-enoic acid moiety is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This makes it susceptible to nucleophilic attack, a reaction known as conjugate or Michael addition.

Detailed Analysis of Carbon-Carbon Double Bond Reactivity

The α,β-unsaturated carbonyl system in this compound is a classic Michael acceptor. The polarization of the C=C bond by the carbonyl group renders the β-carbon electrophilic. Nucleophiles will preferentially attack this β-carbon, leading to the formation of a saturated adduct. The reactivity of the double bond is enhanced by the presence of the electron-withdrawing 4-chlorophenyl group.

A variety of nucleophiles can participate in Michael additions to this system, including organometallic reagents, enolates, and heteroatomic nucleophiles such as amines and thiols. For instance, the reaction with organocuprates would lead to the formation of a new carbon-carbon bond at the β-position.

Aza-Michael Adduct Formation and Related Reactions

The addition of nitrogen-based nucleophiles, known as the aza-Michael reaction, is a particularly important transformation for α,β-unsaturated systems. Primary and secondary amines can add to the double bond of this compound to form β-amino acid derivatives. These reactions can be catalyzed by either acids or bases. thieme-connect.com

In some cases, the initial aza-Michael adduct can undergo subsequent intramolecular reactions. For example, a study on the synthesis of novel unnatural amino acids utilized the intramolecular aza-Michael addition of derivatives of 4-oxo-4-phenylbut-2-enoic acid. researchgate.net This suggests that appropriately functionalized derivatives of this compound could serve as precursors for the synthesis of heterocyclic compounds through tandem aza-Michael addition and cyclization reactions. thieme-connect.com Research on related systems has shown that such tandem reactions provide a facile route to functionalized nitrogen-containing heterocycles. thieme-connect.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in this compound can undergo reactions typical of this functional group, such as esterification and amide formation. However, a particularly relevant reaction for this class of compounds is decarboxylation.

Decarboxylation Mechanisms

The decarboxylation of α,β-unsaturated carboxylic acids like this compound, which involves the loss of carbon dioxide, can be initiated under thermal or catalytic conditions. The stability of the resulting carbanion or vinyl intermediate is a key factor in the feasibility of this reaction.

In a study on the decarboxylative alkenylation of imidazo[1,2-a]pyridines, a derivative of this compound was successfully used, indicating that decarboxylation is a viable reaction pathway for this molecule under palladium catalysis. thieme-connect.com The proposed mechanism likely involves the formation of a palladium-carboxylate intermediate, followed by decarboxylation and subsequent coupling.

Strategies for Carboxylic Acid Derivatization

The carboxylic acid functional group in this compound is a key site for chemical modification, enabling the synthesis of a variety of derivatives with altered physical, chemical, and biological properties. Derivatization is often pursued to enhance the compound's utility in further synthetic steps or for analytical purposes, such as improving chromatographic separation or detection sensitivity. researchgate.net Common strategies involve the conversion of the carboxyl group into esters, amides, or acid halides.

The primary methods for derivatizing the carboxylic acid moiety include:

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be accomplished through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can provide the corresponding esters.

Amidation: The formation of amides from the carboxylic acid can be achieved by direct reaction with an amine at high temperatures, although this is often inefficient. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride or by using a coupling reagent, before reacting it with a primary or secondary amine.

Acid Halide Formation: Conversion to an acid chloride, a highly reactive intermediate, is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride can then be readily converted into a wide range of other derivatives, including esters and amides, under milder conditions than the parent carboxylic acid.

The following table summarizes common derivatization strategies for the carboxylic acid group.

Derivative Type Reagent(s) Resulting Functional Group General Reaction
EsterAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)EsterR-COOH + R'-OH ⇌ R-COOR' + H₂O
AmideAmine (e.g., Ammonia, Primary/Secondary Amine) + Coupling AgentAmideR-COOH + R'₂NH → R-CONR'₂ + H₂O
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid ChlorideR-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Oxidation Pathways and Mechanisms of this compound

The presence of a carbon-carbon double bond in the structure of this compound makes it susceptible to various oxidation reactions. These transformations can lead to the formation of epoxides or the cleavage of the double bond, resulting in carbonyl compounds and other carboxylic acids.

Epoxidation

One significant oxidation pathway is epoxidation, which involves the formation of an oxirane ring across the α,β-unsaturated double bond. This reaction can be achieved using peroxy acids or other oxidizing agents. For instance, reaction with hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can yield the corresponding epoxide, 1-(4-chlorophenyl)-1,2-epoxypropanoic acid. mdpi.comsapub.org The reaction with hydrogen peroxide in the presence of sodium hydroxide (B78521) has been shown to afford the epoxide derivative of similar α,β-unsaturated acids. asmarya.edu.ly The formation of an epoxide is considered an ionic addition reaction, which is followed by the fission of the epoxide ring through a nucleophilic attack. mdpi.com

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the C=C double bond. researchgate.net The reaction of this compound with ozone would proceed via the Criegee mechanism. researchgate.net This mechanism involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). rsc.org This intermediate rapidly rearranges to a more stable secondary ozonide. Depending on the work-up conditions, the ozonide can be cleaved to yield different products.

Oxidative Work-up: Treatment with an oxidizing agent (e.g., hydrogen peroxide) will lead to the formation of 4-chlorobenzoic acid and pyruvic acid.

Reductive Work-up: Using a reducing agent (e.g., dimethyl sulfide (B99878) or zinc) will yield 4-chlorobenzaldehyde (B46862) and pyruvic acid.

The ozonolysis of α,β-unsaturated carbonyl compounds can be complex, and the product distribution can be influenced by the solvent and reaction conditions. rsc.orgacs.org Studies on similar compounds have shown that ozonolysis is a source of smaller carboxylic acids. rsc.orgrsc.org

The table below outlines the major products expected from the key oxidation pathways of this compound.

Oxidation Reaction Reagent(s) Intermediate(s) Major Product(s)
EpoxidationHydrogen Peroxide (H₂O₂), Sodium Tungstate-2-(4-chlorophenyl)-2,3-epoxypropanoic acid
Ozonolysis (Oxidative Work-up)1. Ozone (O₃) 2. Hydrogen Peroxide (H₂O₂)Ozonide4-Chlorobenzoic acid, Pyruvic acid
Ozonolysis (Reductive Work-up)1. Ozone (O₃) 2. Dimethyl Sulfide ((CH₃)₂S) or Zinc (Zn)Ozonide4-Chlorobenzaldehyde, Pyruvic acid

Derivatization and Diversification of 2 4 Chlorophenyl Prop 2 Enoic Acid Scaffolds

Synthesis of Structural Analogs and Derivatives for Chemical Exploration

The inherent reactivity of the α,β-unsaturated carboxylic acid moiety in 2-(4-chlorophenyl)prop-2-enoic acid allows for a wide range of chemical modifications. One common approach involves the reaction of the corresponding (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid with various nucleophiles. thieme-connect.com For instance, these precursors can be utilized in biocatalytic transformations using enzymes like the type I aldolase, NahE, to produce a variety of α,β-unsaturated 2-keto acids. thieme-connect.com

Another strategy for creating structural analogs is through palladium-catalyzed cross-coupling reactions. This method enables the selective synthesis of 3,3-disubstituted prop-2-enoic acids, offering a pathway to a broad spectrum of derivatives. researchgate.net Furthermore, modern synthetic methodologies have been employed to synthesize labeled compounds, such as 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid, which are invaluable tools for metabolic studies. nih.gov The synthesis of such analogs is crucial for exploring the structure-activity relationships of this chemical class.

Construction of Novel Heterocyclic Systems from this compound Precursors

The this compound framework is a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of the aroylacrylic acid moiety facilitates cyclization reactions with different reagents to yield a range of heterocyclic structures.

Pyridazinone Ring System Synthesis

Pyridazinone derivatives are frequently synthesized from β-aroylpropionic acids, which can be derived from this compound. researchgate.net The reaction of these precursors with hydrazine (B178648) hydrate (B1144303) is a common method for constructing the pyridazinone ring. researchgate.netlongdom.org This reaction can be carried out in boiling pyridine (B92270) to afford the pyridazinone derivatives in good yield. longdom.org The resulting 6-aryl-pyridazin-3-one can be further modified, for example, by reaction with a PCl5–POCl3 mixture to yield the corresponding 3-chloropyridazine (B74176) derivative, which serves as a versatile intermediate for further diversification. researchgate.net

Table 1: Synthesis of Pyridazinone Derivatives

Starting MaterialReagentProductReference
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acidHydrazine hydratePyridazinone derivative longdom.org
6-Aryl-4-pyrazol-1-yl-pyridazin-3-onePCl5–POCl33-Chloropyridazine derivative researchgate.net
3-Aroyl-2-arylpropionic acidsHydrazine hydrate3(2H)-Pyridazinones researchgate.net

Furanone and Oxazine (B8389632) Derivative Formation

The cyclization of precursors derived from this compound can also lead to the formation of furanone and oxazine ring systems. For instance, heating 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid with acetic anhydride (B1165640) results in lactonization to yield a furanone derivative. longdom.org Similarly, reaction with hydroxylamine (B1172632) hydrochloride in boiling pyridine can produce oxazinone derivatives. longdom.org These reactions demonstrate the utility of the starting acid in generating five- and six-membered oxygen-containing heterocycles. The synthesis of furanones can also be achieved by reacting aza-Michael adducts with acetic anhydride. researchgate.net

Table 2: Formation of Furanone and Oxazine Derivatives

Starting MaterialReagentProductReference
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acidAcetic anhydrideFuranone derivative longdom.org
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acidHydroxylamine hydrochlorideOxazinone derivative longdom.org
Aza-Michael adduct of 4-(4-bromophenyl)-4-oxobut-2-enoic acidAcetic anhydrideFuranone derivative researchgate.net

Imidazole (B134444) and Thiadiazole Fused Architectures

The versatility of the this compound scaffold extends to the synthesis of more complex fused heterocyclic systems containing imidazole and thiadiazole rings. For example, (E)-4-aryl-4-oxo-2-butenoic acids can be converted to their corresponding oxirane derivatives. sapub.org These epoxides can then react with 2-amino-5-aryl-1,3,4-thiadiazoles to form imidazolo[2,1-b]thiadiazole derivatives. sapub.org These fused systems can be further elaborated to create a variety of complex, multi-ring architectures. sapub.orgnih.gov This approach highlights a sophisticated strategy for building molecular complexity from a relatively simple starting material.

Formation of α-Amino Acid Type Conjugates

Unnatural α-amino acids are of significant interest in medicinal chemistry and chemical biology. The this compound framework can be utilized to synthesize such compounds through Michael addition reactions. The treatment of 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid with nucleophiles like benzimidazole (B57391) can lead to the formation of aza-Michael adducts, which are essentially unnatural α-amino acid derivatives. longdom.org These adducts can then serve as precursors for the synthesis of other heterocyclic compounds. longdom.org This strategy provides a direct route to α-amino acid conjugates, expanding the chemical space accessible from this versatile starting material.

Computational and Theoretical Chemistry in the Study of 2 4 Chlorophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as a computational microscope, allowing researchers to explore the intricacies of molecular structure and behavior. These methods are based on the fundamental principles of quantum mechanics and are essential for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including molecules like 2-(4-chlorophenyl)prop-2-enoic acid. nih.govscience.gov DFT calculations, often employing hybrid functionals such as B3LYP, have been widely used to investigate various aspects of this compound. science.govtandfonline.com

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. tandfonline.com For derivatives of this compound, such as its anhydride (B1165640), conformational analysis has been performed to identify the most stable conformers. nih.govjst.go.jp This involves systematically exploring the potential energy surface by rotating different parts of the molecule to locate energy minima. The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. uantwerpen.be For instance, in related structures, the calculated C-C bond lengths in the phenyl ring are found to be in good agreement with experimental values. uantwerpen.be

Table 1: Selected Optimized Geometrical Parameters for a Related Phenylprop-2-enoic Acid Derivative

Parameter Bond Length (Å) - DFT Bond Length (Å) - XRD
C=O 1.2323 1.2275
C=C 1.3518 1.3207
C-Cl 1.7558 1.7435

This table presents a comparison of selected bond lengths calculated using DFT and determined experimentally by X-ray diffraction (XRD) for a related compound, (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Data sourced from uantwerpen.be.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.bemdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. uantwerpen.beresearchgate.net

For related chlorophenyl derivatives, the HOMO is often found to be delocalized over the phenyl ring system, while the LUMO may be distributed over different parts of the molecule depending on the specific substituents. uantwerpen.bemdpi.com The HOMO-LUMO energy gap has been calculated for various similar compounds, providing valuable information about their electronic behavior. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Compound

Parameter Energy (eV)
HOMO -8.181
LUMO -6.061
Energy Gap (ΔE) 2.12

This table shows the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Data sourced from uantwerpen.be.

DFT calculations are highly effective in simulating vibrational spectra, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. uantwerpen.be By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. nih.govresearchgate.net These assignments are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. uantwerpen.be For numerous related compounds, a good agreement between the calculated and experimental vibrational frequencies has been reported, often after applying a scaling factor to the theoretical data to account for anharmonicity and other effects. uantwerpen.be

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and charge delocalization. uni-muenchen.deq-chem.com

Assessment of Hyperconjugative Interactions and Charge Delocalization

Table 3: Significant Hyperconjugative Interactions and Stabilization Energies for a Related Imidazole (B134444) Derivative

Donor NBO Acceptor NBO Stabilization Energy E(2) (kJ/mol)
n(LP)Cl35 π*(C27-C31) 954.54

This table highlights a significant hyperconjugative interaction in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, showing the donor and acceptor Natural Bond Orbitals (NBOs) and the corresponding stabilization energy. Data sourced from acadpubl.eu.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been employed to predict the non-linear optical (NLO) properties of compounds structurally related to this compound. For instance, studies on chloro-substituted cinnamic acids and their derivatives have highlighted their potential as NLO materials. The first hyperpolarizability (β) is a key parameter in determining a molecule's NLO activity. For example, the calculated first hyperpolarizability of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one was found to be significantly higher than that of the standard NLO material, urea, indicating its potential for NLO applications. uantwerpen.be

The prediction of NLO properties often involves the calculation of various parameters, as illustrated in the table below for a related Schiff base compound, which showcases the type of data generated in such studies. metall-mater-eng.com

Table 1: Third-Order Non-Linear Optical Parameters

Parameter Value Unit
Nonlinear refractive index (n₂) 3.84 x 10⁻⁸ cm²/W
Absorption coefficient (β) 2.11 x 10⁻⁴ cm/W

Crystallographic Analysis and Solid-State Structural Investigations

For a closely related compound, (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The crystal data obtained from this analysis is summarized in the table below.

Table 2: Crystal Data for (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

Parameter Value
Molecular Formula C₁₅H₁₁ClO₂
Molecular Weight 258.69
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.405 (3)
b (Å) 5.733 (9)
c (Å) 15.416 (9)
β (°) 100.72 (3)
Volume (ų) 1251 (2)

The crystal structure of compounds like (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid is significantly influenced by intermolecular interactions, particularly hydrogen bonding. nih.goviucr.orgresearchgate.net In the solid state, the carboxylic acid groups of adjacent molecules form strong intermolecular O-H···O hydrogen bonds. nih.goviucr.org These interactions lead to the formation of centrosymmetric dimers, a common packing motif for carboxylic acids. nih.goviucr.org

The hydrogen bonding geometry for (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid is detailed in the following table.

Table 3: Hydrogen Bond Geometry (Å, °) for (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

D—H···A D—H H···A D···A D—H···A

Symmetry code: (i) -x+1, -y+1, -z+1

This hydrogen bonding plays a crucial role in stabilizing the crystal lattice. nih.goviucr.org Further analysis of the crystal packing can be performed using Hirshfeld surface analysis, which allows for the visualization and quantification of various intermolecular contacts, such as H···H, C···H, and O···H interactions, providing a deeper understanding of the crystal's stability and packing efficiency. iucr.orgmdpi.com

Advanced Material Science and Catalytic Applications of 2 4 Chlorophenyl Prop 2 Enoic Acid Derivatives

Polymerization Chemistry Involving Propenoic Acid Monomers

The polymerization of propenoic acid and its derivatives, such as 2-(4-chlorophenyl)prop-2-enoic acid, is a significant area of research in material science. These monomers can be used to create a wide array of polymeric materials with tailored properties for specific applications. The introduction of different functional groups onto the propenoic acid backbone allows for the synthesis of polymers with unique chemical and physical characteristics.

Development of Novel Polymeric Materials for Specific Properties

The development of novel polymeric materials from propenoic acid monomers is driven by the need for materials with enhanced functionalities. For instance, the incorporation of fluorine into acrylic copolymers through the use of tetrafluoro propanoic acid has been shown to yield fluorosurfactants with water-insoluble properties, which are beneficial for creating anti-corrosive and anti-graffiti coatings. google.com Similarly, the synthesis of sugar-based acrylate (B77674) monomers and their subsequent polymerization can lead to new biocompatible or biodegradable materials. researchgate.net

The versatility of propenoic acid derivatives is further highlighted by the use of fatty acid-based monomers in radical polymerization to create bio-based polymers. bohrium.com These materials are gaining attention as sustainable alternatives to petroleum-based polymers. The specific properties of the resulting polymers, such as their thermal stability and mechanical strength, are highly dependent on the structure of the monomer and the polymerization conditions. For example, polymers derived from kojic acid-based acrylate monomers have demonstrated good thermal stability. nih.gov

The general class of 2-chlorophenyl 2-methylprop-2-enoate, an ester of 2-methylprop-2-enoic acid, serves as an intermediate in the production of various polymers, resins, and specialty chemicals used in adhesives, coatings, and composite materials. ontosight.ai While direct polymerization studies on this compound are not extensively detailed in the provided results, the principles of polymerizing similar functionalized propenoic acid monomers suggest its potential for creating polymers with specific optical, electronic, or biological properties due to the presence of the chlorophenyl group.

Table 1: Examples of Propenoic Acid-Based Monomers and Polymer Properties

Monomer Type Resulting Polymer Property Potential Application Reference
Fluorinated Acrylates Water-insoluble, enhanced corrosion protection Anti-graffiti paints, coatings google.com
Sugar-Based Oxypropylacrylates Biocompatible/Biodegradable Drug delivery, biomedical devices researchgate.net
Kojic Acid-Based Acrylates Good thermal stability Specialty polymers nih.gov
Fatty Acid-Based Methacrylates Bio-based, potential for biocompatibility Sustainable plastics, biomedical applications bohrium.com
2-Chlorophenyl 2-Methylprop-2-enoate Intermediate for various polymers Adhesives, coatings, composites ontosight.ai

Catalytic Roles and Applications in Organic Synthesis

Derivatives of this compound have found utility in the realm of organic synthesis, not only as target molecules but also for their potential roles in catalysis. Their chemical structure allows them to act as precursors to catalytically active species or to participate directly in catalytic cycles.

Utility as a Catalyst or Ligand Precursor in Chemical Transformations

The carboxylic acid functionality, in conjunction with the phenyl ring and the double bond, makes these compounds interesting candidates as ligands for metal catalysts. For example, carboxylic acids have been shown to act as inhibitors for carbonic anhydrases by binding to the zinc atom in the active site, demonstrating their capability to coordinate with metal centers. nih.gov Specifically, (E)-3-(4-chlorophenyl)but-2-enoic acid, a structurally similar compound, has been studied for this purpose. nih.gov This suggests that this compound and its derivatives could be developed into ligands for various metal-catalyzed reactions, potentially influencing the selectivity and efficiency of these transformations.

While direct use as a catalyst is less common, these molecules can be precursors to catalysts. The synthesis of stilbene (B7821643) derivatives, which can have interesting catalytic properties, can start from related phenylprop-2-enoic acids. researchgate.net

Concluding Perspectives and Future Research Directions

Current Gaps in Fundamental Chemical Understanding of 2-(4-Chlorophenyl)prop-2-enoic Acid

Despite its well-defined structure, a comprehensive understanding of the fundamental chemical properties of this compound is not yet complete. The interplay between the electron-withdrawing chloro group, the phenyl ring, and the acrylic acid moiety imparts a unique reactivity profile that is not fully characterized.

A significant gap exists in the detailed kinetic and mechanistic studies of its various reactions. While general reactions of acrylic acids are known, the specific influence of the 4-chloro substitution on reaction rates, transition states, and product distributions in various transformations warrants a more systematic investigation. For instance, a thorough analysis of its polymerization behavior, including reaction kinetics and the properties of the resulting polymer, is an area that requires more in-depth research. mdpi.comresearchgate.netkorea.ac.kr

Prospective Research Avenues and Advanced Methodological Integration

The identified gaps in our understanding of this compound pave the way for several promising research avenues. The integration of advanced analytical and methodological techniques will be crucial in advancing our knowledge.

Advanced Synthesis and Catalysis: Future research could focus on developing novel, more efficient, and stereoselective synthetic routes to this compound and its derivatives. The exploration of biocatalytic methods, for example, could offer environmentally benign alternatives to traditional chemical synthesis. thieme-connect.com Furthermore, investigating its utility as a ligand or co-catalyst in various organic transformations could unlock new catalytic applications.

Polymer Chemistry and Materials Science: A systematic investigation into the polymerization of this compound could lead to the development of novel polymers with unique properties. mdpi.comresearchgate.netkorea.ac.krontosight.ai The presence of the chlorine atom could enhance properties such as flame retardancy or modify the polymer's refractive index and thermal stability. Research into the synthesis of copolymers with other monomers could also yield materials with tailored functionalities for specific applications, such as in coatings, adhesives, or advanced composites. ontosight.aimdpi.com

Medicinal Chemistry and Biological Evaluation: Substituted phenylpropenoic acids have shown potential in various medicinal applications. nih.govacs.orgresearchgate.netacs.org A focused research program to synthesize a library of derivatives of this compound and evaluate their biological activities could be a fruitful endeavor. This could involve screening for antimicrobial, anti-inflammatory, or even anticancer properties, areas where similar structures have shown promise. acs.org

Broader Impact of Research on this compound in Chemical Sciences

Focused research on this compound is poised to have a significant impact beyond the immediate understanding of this single molecule.

Advancement of Structure-Property Relationships: A deeper understanding of how the 4-chloro substituent influences the chemical and physical properties of the acrylic acid scaffold will contribute to the broader field of physical organic chemistry. This knowledge can be extrapolated to predict the properties and reactivity of other functionalized organic molecules, aiding in the rational design of new compounds with desired characteristics.

Development of Novel Synthetic Methodologies: The pursuit of more efficient and selective synthetic routes to this compound and its derivatives could lead to the discovery of new reagents, catalysts, and reaction conditions that are applicable to a wider range of chemical transformations.

Innovation in Materials and Pharmaceutical Sciences: The exploration of this compound as a monomer for polymerization or as a scaffold for drug discovery could lead to the development of new materials with advanced properties and novel therapeutic agents. ontosight.ai This highlights the potential for this seemingly simple molecule to be a key building block in addressing challenges in both materials science and healthcare.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid, catalyzed by pyridine or piperidine in ethanol under reflux. Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde to malonic acid), temperature control (70–80°C), and use of Lewis acids (e.g., ZnCl₂) to enhance yield (up to 85%) . Purity can be improved via recrystallization in ethanol-water mixtures. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3) and confirm product identity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (vinyl proton at δ 6.3–6.8 ppm, doublet of doublets) .

Basic: What safety protocols are critical when handling this compound?

While specific occupational limits are unestablished, assume dermal absorption risks based on structurally similar chlorinated compounds . Use acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. In case of skin contact, rinse immediately with 5% sodium bicarbonate solution. Store in airtight containers away from oxidizers. Toxicity data suggest potential carcinogenicity; minimize aerosol formation during weighing .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures. For example, in a related compound, 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, SHELXL refined anisotropic displacement parameters (R₁ = 0.048) and confirmed the (E)-configuration via C=C bond length (1.34 Å) and torsion angles . Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Graph-set analysis (as per Etter’s rules) reveals that carboxylic acid dimers (R₂²(8) motifs) dominate packing, with additional C–H⋯O interactions stabilizing the lattice. For example, in 4-chlorocinnamic acid, dimerization lowers melting point variability (mp 248–250°C) and enhances thermal stability. IR and DSC correlate with crystallographic data to validate polymorphic forms .

Basic: What analytical methods are suitable for purity assessment and structural confirmation?

  • HPLC : Use a C18 column (mobile phase: 0.1% H₃PO₄ in acetonitrile/water 60:40), retention time ~8.2 min .
  • LC-MS : ESI⁻ mode ([M-H]⁻ at m/z 195.1) confirms molecular weight.
  • Elemental Analysis : Expected %C: 55.41, %H: 3.41, %Cl: 10.89 .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic additions?

DFT calculations (B3LYP/6-311++G**) reveal that the α,β-unsaturated system has a LUMO energy of −1.8 eV, favoring Michael additions. Solvent effects (e.g., DMSO) lower activation barriers by 15–20 kJ/mol compared to gas phase. MD simulations (AMBER) predict regioselectivity in aqueous environments .

Basic: What are common impurities in synthesized batches, and how are they removed?

Typical impurities include unreacted 4-chlorobenzaldehyde (GC-MS detection) and decarboxylated byproducts. Purification steps:

  • Liquid-liquid extraction : Partition between dichloromethane and 5% NaHCO₃.
  • Column chromatography : Silica gel, eluent gradient from hexane to ethyl acetate (4:1) .

Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?

Comparative studies with fluorophenyl analogs show chlorine’s electronegativity increases log P by 0.5 units, enhancing membrane permeability but reducing aqueous solubility. In vitro assays (e.g., COX-2 inhibition) show IC₅₀ values correlate with Hammett σ constants (ρ = 1.2 for chloro vs. fluoro derivatives) .

Advanced: What strategies address contradictions in crystallographic vs. spectroscopic data?

If NMR suggests a trans configuration but XRD shows cis, evaluate dynamic processes (e.g., keto-enol tautomerism) via VT-NMR (25–80°C). For unresolved discrepancies, use solid-state NMR (¹³C CP/MAS) to compare solution and crystal environments .

Advanced: How can isomerization pathways be controlled during synthesis?

Lewis acids (e.g., AlCl₃) catalyze cis→trans isomerization of intermediates at 60°C in toluene. Monitor via HPLC-DAD (λ = 254 nm) and optimize reaction time (2–4 hr) to minimize side products. Kinetic studies show a first-order rate constant (k = 0.12 min⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.